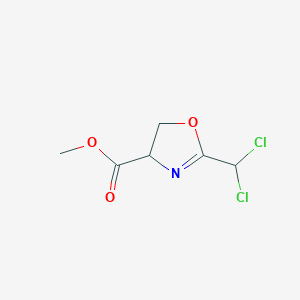
3-Bromo-4-chloro-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-chloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-chloro-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable building block for creating complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. Its unique halogenated structure imparts desirable properties to the final products, such as enhanced stability and reactivity.
Mécanisme D'action
Target of Action
Similar compounds such as 4-chloro-2-fluoroaniline and 4-Bromo-3-fluoroaniline are often used in the synthesis of various pharmaceuticals, suggesting that the compound may interact with a variety of biological targets.
Mode of Action
This can lead to changes in the function of these molecules, potentially altering cellular processes .
Biochemical Pathways
It’s known that similar compounds, such as 2-fluoroaniline, are metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that 3-Bromo-4-chloro-2-fluoroaniline might also be involved in similar metabolic pathways.
Pharmacokinetics
Similar compounds like 2-fluoroaniline are known to be efficiently metabolized and excreted in the urine within 24 hours . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
For instance, 2-Fluoroaniline is known to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the stability and activity of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluoroaniline typically involves halogenation reactions. One common method is the direct halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, bromination and chlorination can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. For example, the nitration of fluorobenzene followed by reduction to the corresponding aniline derivative, and subsequent halogenation steps, can be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-4-chloro-2-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Coupling: Palladium acetate, triphenylphosphine, and boronic acids in tetrahydrofuran.
Major Products:
Substitution Products: Methoxy derivatives, tert-butyl derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Coupling Products: Biaryl compounds.
Comparaison Avec Des Composés Similaires
- 4-Bromo-3-chloro-2-fluoroaniline
- 3-Bromo-2-chloro-4-fluoroaniline
- 2-Bromo-4-chloro-6-fluoroaniline
Comparison: 3-Bromo-4-chloro-2-fluoroaniline is unique due to the specific positions of the halogen atoms on the benzene ring. This positional arrangement influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications.
Propriétés
IUPAC Name |
3-bromo-4-chloro-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEAPESSFSAYBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539469-93-6 |
Source


|
| Record name | 3-Bromo-4-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)
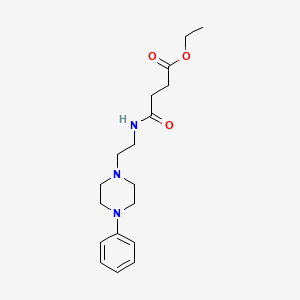
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)
![3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole dihydrochloride](/img/structure/B2413690.png)
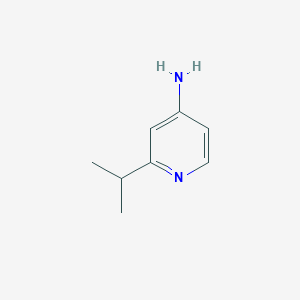
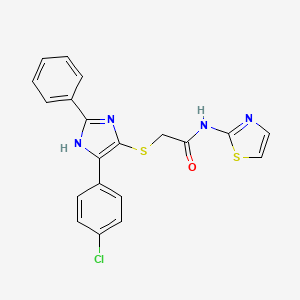
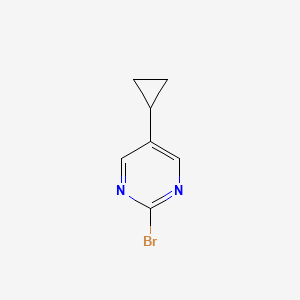
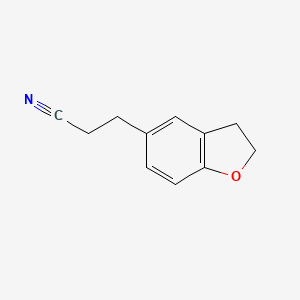
![6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2413696.png)
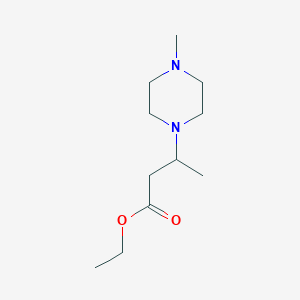
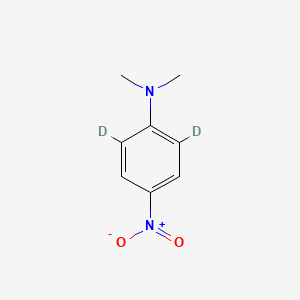
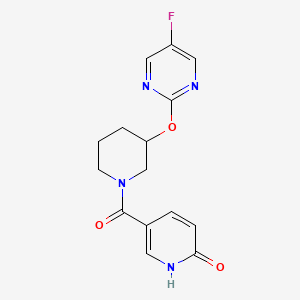
![N-{[5-(ethylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2413705.png)
